molecular formula C6H3BrClNO2 B1289393 1-Bromo-3-chloro-5-nitrobenzene CAS No. 219817-43-3

1-Bromo-3-chloro-5-nitrobenzene

Cat. No.: B1289393
CAS No.: 219817-43-3
M. Wt: 236.45 g/mol
InChI Key: CVXDZAQINLBEIC-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-nitrobenzene is an organic compound with the molecular formula C₆H₃BrClNO₂. It is characterized by a benzene ring substituted with bromine, chlorine, and nitro groups at the 1, 3, and 5 positions, respectively. This compound appears as a yellow crystalline solid and has a strong pungent odor .

Scientific Research Applications

1-Bromo-3-chloro-5-nitrobenzene has several applications in scientific research:

1. Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of electrophilic and nucleophilic aromatic substitution reactions.

2. Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

3. Medicine:

  • Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

4. Industry:

Mechanism of Action

The mechanism of action for 1-Bromo-3-chloro-5-nitrobenzene involves nucleophilic aromatic substitution reactions . In these reactions, the nucleophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Safety and Hazards

1-Bromo-3-chloro-5-nitrobenzene should be handled with care. It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at a controlled temperature to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method offers mild reaction conditions, high yield, and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

1-Bromo-3-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:

1. Electrophilic Aromatic Substitution:

    Reagents and Conditions: Bromine, iron(III) bromide catalyst.

    Major Products: Substituted benzene derivatives.

2. Nucleophilic Aromatic Substitution:

    Reagents and Conditions: Strong nucleophiles such as sodium methoxide.

    Major Products: Substituted nitrobenzene derivatives.

3. Reduction:

    Reagents and Conditions: Reducing agents like tin(II) chloride in hydrochloric acid.

    Major Products: Amino derivatives of benzene.

4. Oxidation:

Comparison with Similar Compounds

1-Bromo-3-chloro-5-nitrobenzene can be compared with other similar compounds such as:

1. 1-Bromo-2-chlorobenzene:

  • Lacks the nitro group, resulting in different reactivity and applications.

2. 1-Bromo-4-chlorobenzene:

  • The position of the chlorine atom affects the compound’s chemical properties and reactivity.

3. 1-Bromo-3-nitrobenzene:

This compound stands out due to the unique combination of bromine, chlorine, and nitro groups, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-bromo-3-chloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDZAQINLBEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591208
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219817-43-3
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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